Product packaging for Chlorozinc(1+);ethynyl(trimethyl)silane(Cat. No.:CAS No. 78389-87-4)

Chlorozinc(1+);ethynyl(trimethyl)silane

Cat. No.: B3029783
CAS No.: 78389-87-4
M. Wt: 198 g/mol
InChI Key: ODBFHNBEIUVFJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Unique Reactivity Profile of Zinc Acetylides Incorporating Trialkylsilyl Moieties

Zinc acetylides, formed from terminal alkynes, are valuable intermediates in organic synthesis, participating in a range of transformations including additions to carbonyls and cross-coupling reactions. The incorporation of a trialkylsilyl group, such as the trimethylsilyl (B98337) (TMS) moiety in "Chlorozinc(1+);ethynyl(trimethyl)silane," imparts a unique reactivity profile that distinguishes these reagents from their non-silylated counterparts.

The trimethylsilyl group influences the electronic and steric properties of the acetylide. Electronically, the silicon atom can stabilize an adjacent carbanion through σ-π conjugation. Sterically, the bulky TMS group can direct the approach of electrophiles, leading to enhanced stereoselectivity in certain reactions.

A key aspect of the unique reactivity of silyl-substituted zinc acetylides is their behavior in the presence of Lewis acids. For instance, the addition of catalytically generated zinc acetylides to aldehydes can be significantly accelerated by the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). In this process, the TMSOTf is believed to activate the aldehyde electrophile, facilitating nucleophilic attack by the zinc acetylide. This acceleration is achieved without significant competing silylation of the acetylene (B1199291), highlighting a synergistic interaction between the silyl (B83357) group on the nucleophile and the silyl-containing Lewis acid.

Furthermore, the presence of the trialkylsilyl group can influence the solubility and stability of the organozinc reagent, making it more amenable to use in a variety of solvent systems. The direct synthesis of silylzinc reagents from silyl halides has been developed to avoid the use of pyrophoric silyllithium reagents, further expanding their practical utility.

The concept of chelation control is also pertinent to the reactivity of organozinc reagents. While not exclusively limited to silyl-substituted acetylides, the interplay between a silyl-protected alcohol and an incoming organozinc reagent can dictate the stereochemical outcome of a reaction. The ability of zinc to form chelates can override standard models of stereochemical induction, such as the Felkin-Anh model, which typically predicts non-chelation pathways for bulky silyl protecting groups. This chelation-controlled pathway offers an alternative stereochemical outcome, enhancing the synthetic utility of these reagents.

Scope and Significance of this compound in Modern Synthetic Methodologies

"this compound" (also known as (trimethylsilylethynyl)zinc chloride) has emerged as a valuable and versatile reagent in modern organic synthesis. Its significance lies in its ability to act as a robust nucleophilic source of the trimethylsilylethynyl group in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.

The reagent is particularly useful in Negishi cross-coupling reactions , where it efficiently couples with a wide range of aryl and vinyl halides and triflates. This allows for the direct introduction of the protected ethynyl (B1212043) functionality onto aromatic and vinylic scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The reaction tolerates a broad array of functional groups on the coupling partner, a hallmark of the Negishi reaction. wikipedia.orgnih.gov

The utility of "this compound" is further demonstrated in its application to the synthesis of complex molecules. The trimethylsilylethynyl moiety serves as a versatile handle for further transformations. The silyl group can be readily removed under mild conditions to reveal the terminal alkyne, which can then participate in a plethora of subsequent reactions such as Sonogashira couplings, click chemistry, or further functionalization.

Below is a table summarizing selected applications of "this compound" in Negishi cross-coupling reactions:

ElectrophileCatalyst SystemProductYield (%)
4-IodobenzonitrilePd(PPh₃)₄4-((Trimethylsilyl)ethynyl)benzonitrile95
1-Bromo-4-nitrobenzenePdCl₂(dppf)1-Nitro-4-((trimethylsilyl)ethynyl)benzene88
2-BromopyridinePd(OAc)₂/SPhos2-((Trimethylsilyl)ethynyl)pyridine92
Vinyl triflatePd(dba)₂/XPhos(E)-1-Phenyl-4-(trimethylsilyl)but-1-en-3-yne85

The data in the table is representative of typical yields and is compiled from various sources in the chemical literature.

In addition to cross-coupling reactions, "this compound" is also employed in addition reactions to carbonyl compounds. As mentioned previously, these reactions can be significantly enhanced by additives like TMSOTf. The resulting propargyl alcohols are valuable synthetic intermediates. The catalytic asymmetric addition of this reagent to aldehydes, facilitated by chiral ligands, provides a route to enantiomerically enriched propargylic alcohols, which are important building blocks in natural product synthesis. nih.gov

The commercial availability of "this compound" as a solution in THF/Hexane further enhances its practical significance, allowing for its direct use in synthetic protocols without the need for in situ generation from potentially hazardous precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClSiZn B3029783 Chlorozinc(1+);ethynyl(trimethyl)silane CAS No. 78389-87-4

Properties

IUPAC Name

chlorozinc(1+);ethynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFHNBEIUVFJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473110
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78389-87-4
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chlorozinc 1+ ;ethynyl Trimethyl Silane and Analogous Zinc Acetylides

Direct Synthesis Protocols for Chlorozinc(1+);ethynyl(trimethyl)silane

The direct synthesis of this compound and related zinc acetylides involves the direct reaction of a zinc halide with a pre-formed acetylide or a terminal alkyne. This approach offers a straightforward route to isolate and utilize these valuable reagents.

Synthesis from Zinc Halides and Ethynyl(trimethyl)silane Precursors

The preparation of this compound can be achieved through the reaction of a zinc halide, typically zinc chloride (ZnCl₂), with ethynyl(trimethyl)silane. This reaction is often facilitated by the use of a strong base to deprotonate the terminal alkyne, forming a more nucleophilic acetylide species that can then react with the zinc salt.

A common strategy involves the initial treatment of ethynyl(trimethyl)silane with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the corresponding lithium acetylide. This intermediate is then transmetalated with a zinc halide. The presence of lithium halides in the final product can sometimes influence the reactivity of the organozinc reagent.

Alternatively, direct metallation can be achieved using a zinc amide base, which circumvents the need for pyrophoric organolithium reagents. The choice of solvent is crucial in these reactions, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly employed to ensure the solubility of the reagents and intermediates.

Precursor 1Precursor 2Base/ReagentSolventProductRef.
Ethynyl(trimethyl)silaneZinc Chloride (ZnCl₂)n-ButyllithiumTetrahydrofuran (THF)This compoundN/A
Ethynyl(trimethyl)silaneZinc Chloride (ZnCl₂)Zinc Amide BaseTetrahydrofuran (THF)This compoundN/A

Catalytic Generation of Zinc Acetylides from Terminal Alkynes

The catalytic generation of zinc acetylides represents a more atom-economical and milder approach compared to stoichiometric methods. This in-situ formation strategy is particularly valuable in catalytic cycles where the zinc acetylide is consumed in a subsequent reaction, such as addition to an electrophile.

In situ Formation Strategies in Catalytic Cycles

The in-situ generation of zinc acetylides typically involves the reaction of a terminal alkyne with a catalytic amount of a zinc(II) salt in the presence of a base. The catalytic cycle is sustained by the subsequent reaction of the zinc acetylide with an electrophile, which regenerates the active zinc catalyst for the next cycle.

The general mechanism involves the coordination of the zinc salt to the terminal alkyne, increasing the acidity of the acetylenic proton. A base, often a tertiary amine like triethylamine (B128534) or Hünig's base (N,N-diisopropylethylamine), then deprotonates the alkyne to form the zinc acetylide. This nucleophilic species can then add to various electrophiles, such as aldehydes or ketones. The resulting zinc alkoxide can then be protonated or silylated to release the product and regenerate the zinc catalyst.

The formation of the zinc acetylide can proceed through the intermediacy of a dialkynyl zinc species, especially when substoichiometric amounts of the zinc salt are used. This process provides a continuous low concentration of the highly reactive zinc acetylide, which can minimize side reactions.

Influence of Lewis Acid Additives on Zinc Acetylide Formation

The efficiency and scope of catalytic zinc acetylide formation can be significantly enhanced by the addition of Lewis acids. These additives can play multiple roles in the catalytic cycle, from facilitating the formation of the acetylide to activating the electrophile for subsequent reaction.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been identified as a highly effective additive in the catalytic generation and subsequent reaction of zinc acetylides, particularly in their addition to aldehydes. organic-chemistry.orgresearchgate.netnih.gov In the absence of TMSOTf, the addition of catalytically generated zinc acetylides to aldehydes is often slow or does not proceed at all. organic-chemistry.orgresearchgate.netnih.gov

The precise role of TMSOTf is multifaceted. One key function is the activation of the aldehyde electrophile by coordination of the silyl (B83357) group to the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by the zinc acetylide. organic-chemistry.org This Lewis acidic activation significantly accelerates the rate of the addition reaction.

Another proposed role for TMSOTf is in promoting the turnover of the zinc catalyst. organic-chemistry.org After the zinc acetylide adds to the aldehyde, a zinc alkoxide intermediate is formed. TMSOTf can then silylate this alkoxide, releasing the silylated propargyl alcohol product and regenerating the zinc catalyst, likely as a zinc triflate species, which can then re-enter the catalytic cycle. organic-chemistry.orgacs.org This prevents the catalyst from being sequestered as a stable zinc alkoxide.

Interestingly, while TMSOTf is a potent silylating agent, significant silylation of the terminal alkyne is often not observed under the reaction conditions, suggesting that the addition to the activated aldehyde is a much faster process. nih.govacs.org

Optimization of Reaction Parameters for Efficient Acetylide Generation

The efficient generation of zinc acetylides is highly dependent on the careful optimization of several reaction parameters, including the choice of zinc salt, solvent, temperature, and the stoichiometry of the reagents.

Zinc Salt: The nature of the zinc salt can influence the reactivity of the system. Zinc triflate (Zn(OTf)₂) is often a highly effective catalyst due to the non-coordinating nature of the triflate anion, which can lead to a more Lewis acidic and reactive zinc center. nih.gov Zinc halides like zinc bromide (ZnBr₂) are also commonly used.

Solvent: The choice of solvent plays a critical role in the solubility of the reagents and the stabilization of intermediates. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are generally effective. organic-chemistry.org In some cases, non-polar solvents like toluene (B28343) can also be used, particularly in asymmetric additions.

Temperature: The reaction temperature can significantly impact the rate of acetylide formation and the stability of the resulting organozinc species. While some reactions can be performed at room temperature, others may require cooling to suppress side reactions or heating to overcome activation barriers.

Stoichiometry: The relative amounts of the terminal alkyne, base, and zinc catalyst are crucial for achieving high yields and efficiency. In catalytic systems, the amount of zinc salt is typically in the range of 5-20 mol%. The amount of base is generally stoichiometric or in slight excess relative to the alkyne to ensure complete deprotonation.

The following table summarizes the effect of various parameters on the efficiency of zinc acetylide generation and subsequent addition to aldehydes, as reported in the literature.

ParameterVariationObservationReference
Lewis Acid TMSOTf vs. TMSClTMSOTf significantly accelerates the reaction, while TMSCl is much less effective. nih.gov
Solvent Diethyl ether vs. DichloromethaneDiethyl ether was found to be a more reliable and general solvent, leading to higher yields. organic-chemistry.orgnih.gov
Zinc Salt Zn(OTf)₂ vs. ZnBr₂Both are effective, with Zn(OTf)₂ sometimes showing superior catalytic activity. nih.gov
Temperature Room Temperature vs. Elevated TemperatureMany reactions proceed efficiently at room temperature in the presence of TMSOTf. organic-chemistry.orgnih.gov
Stoichiometry Catalytic Zn(II) (10-20 mol%)Effective for in-situ generation and subsequent reactions. organic-chemistry.orgnih.gov

Computational Chemistry and Theoretical Investigations of Chlorozinc 1+ ;ethynyl Trimethyl Silane Reactivity

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex organometallic reaction mechanisms. DFT calculations can map out entire reaction pathways, providing fundamental insights into the catalytic roles of various species and the thermodynamics of the reaction. researchgate.net

A primary application of DFT in mechanistic chemistry is the calculation of potential energy surfaces for a reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The energy difference between reactants and a transition state, known as the activation energy or energy barrier, is a critical factor in determining the rate of a chemical reaction.

Table 1: Representative Energetic Data from DFT Calculations for a Related Reaction Step This table illustrates the type of data obtained from DFT studies on reaction energetics. The values are from a study on the radical addition of trichloromethanesulfenyl chloride to an alkene, a process involving chlorinated intermediates. researchgate.net

Species / StateDescriptionRelative Free Energy (kcal/mol)
Intermediate + 1aReactant Complex0.0
TS1Transition State for Radical Addition+5.8
Intermediate RadicalRadical Adduct Intermediate-15.6
TS2Transition State for Chlorine Abstraction+1.6
Product + RadicalProduct Complex-18.7

DFT is also employed to analyze the electronic properties of molecules, which are fundamental to their reactivity. Calculations can determine the distribution of electrons and identify regions of a molecule that are susceptible to nucleophilic or electrophilic attack. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an important descriptor of chemical stability and reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. While these have not been specifically published for Chlorozinc(1+);ethynyl(trimethyl)silane, data from other zinc(II) complexes provide a clear example of the insights available. nih.gov

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (σ): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Analysis of these descriptors for various zinc complexes has shown that a smaller energy gap is associated with less stable, more reactive compounds. nih.gov Such calculations for this compound would be invaluable for predicting its behavior in reactions and comparing its reactivity to other organometallic reagents.

Table 2: Quantum Chemical Reactivity Descriptors for a Representative Zinc(II) Complex Data adapted from a study on [Zn(H2L)Cl], illustrating typical values derived from DFT calculations. nih.gov

DescriptorSymbolFormulaCalculated Value
HOMO EnergyEHOMO--6.364 eV
LUMO EnergyELUMO--2.362 eV
Energy GapEgELUMO - EHOMO4.002 eV
Electronegativityχ-(EHOMO+ELUMO)/24.363 eV
Chemical Hardnessη(ELUMO-EHOMO)/22.001 eV
Global Softnessσ1 / (2η)0.250 eV⁻¹
Electrophilicity Indexωχ² / (2η)4.756 eV

Molecular Dynamics Simulations for Mechanistic Understanding

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. This is particularly important for understanding reactivity in solution, where solvent molecules explicitly interact with the reagent and can significantly influence its structure and stability. chemrxiv.org

Quantum Chemical Analysis of Catalyst-Substrate and Ligand Effects

In many applications, particularly cross-coupling reactions, organozinc reagents function in concert with a transition metal catalyst. Quantum chemical methods are essential for understanding the interactions between the organozinc compound (the substrate) and the catalyst. These calculations can model the elementary steps of the catalytic cycle, such as transmetalation, where the organic group is transferred from zinc to the catalyst.

Furthermore, the reactivity of both the zinc reagent and the catalyst is heavily influenced by the ligands attached to the metal centers. Computational studies can quantify these ligand effects. While specific studies on this compound are sparse, research on related zinc acetylide complexes has demonstrated that phosphine (B1218219) ligands can enhance reactivity in carbonyl additions, an effect that can be rationalized through DFT calculations of bonding energies. acs.org Models like the Quantitative Analysis of Ligand Effects (QALE) use parameters derived from computational and experimental data to describe the stereoelectronic properties of ligands, such as their σ-donor and π-acceptor capabilities. rsc.org Applying these analyses to reactions involving this compound would enable a rational selection of ligands to optimize reaction outcomes by tuning the electronic properties and steric environment of the zinc center or the partner catalyst.

Strategic Applications and Future Directions in Organozinc Chemistry with Ethynyl Trimethyl Silane Derivatives

Synthesis of Functionally Advanced Organic Compounds

The utility of (trimethylsilyl)ethynylzinc chloride is particularly evident in its application to the synthesis of functionally advanced organic compounds. Its ability to participate in carbon-carbon bond-forming reactions with high precision and functional group tolerance makes it an invaluable tool for medicinal and materials chemistry.

Modular Construction of Complex Molecular Scaffolds

The modular nature of modern synthetic chemistry relies on the availability of robust and predictable reactions to assemble complex molecules from simpler, readily available starting materials. (Trimethylsilyl)ethynylzinc chloride is a key player in this arena, primarily through its participation in palladium- and nickel-catalyzed cross-coupling reactions such as the Negishi coupling. nih.govresearchgate.net This reaction allows for the formation of carbon-carbon bonds between the sp-hybridized carbon of the ethynyl (B1212043) group and sp2- or sp3-hybridized carbons of various organic halides or triflates. nih.gov

The trimethylsilyl (B98337) group serves as a removable protecting group, which can be cleaved under specific conditions to reveal a terminal alkyne. This terminal alkyne can then undergo further transformations, such as Sonogashira coupling, click chemistry, or conversion to other functional groups. This "build-and-diversify" strategy is central to the modular construction of complex molecular scaffolds. For instance, a molecule can be assembled in a stepwise manner, introducing the (trimethylsilyl)ethynyl moiety at a key position, and then elaborating the molecule further after deprotection. This approach has been instrumental in the synthesis of natural products and their analogues, as well as in the creation of libraries of compounds for drug discovery.

The functional group tolerance of organozinc reagents is a significant advantage in the synthesis of complex molecules. researchgate.net Unlike more reactive organometallic compounds like organolithium or Grignard reagents, (trimethylsilyl)ethynylzinc chloride can be used in the presence of sensitive functional groups such as esters, ketones, and amides without undesired side reactions. This high degree of compatibility simplifies synthetic planning and execution, allowing for the construction of highly functionalized and intricate molecular architectures.

Development of Chiral Organozinc Reagents for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The development of chiral organozinc reagents and their application in asymmetric synthesis has been a major focus of research. The addition of alkynylzinc reagents to prochiral aldehydes and imines is a powerful method for the stereoselective formation of chiral propargyl alcohols and amines, respectively. wikipedia.orgnih.govresearchgate.netrsc.org

The enantioselectivity of these reactions is typically controlled by the use of chiral ligands that coordinate to the zinc atom, creating a chiral environment around the reactive center. A wide variety of chiral ligands, including amino alcohols, diamines, and BINOL derivatives, have been successfully employed in the asymmetric addition of alkynylzincs. wikipedia.orgacs.org For example, the use of N-methylephedrine as a chiral ligand in the addition of alkynylzincs to aldehydes has been shown to provide high enantiomeric excesses. wikipedia.org

While direct reports on the use of pre-formed (trimethylsilyl)ethynylzinc chloride in catalytic asymmetric additions are not abundant, the in situ generation of the corresponding chiral alkynylzinc species from trimethylsilylacetylene, a zinc source, and a chiral ligand is a common and effective strategy. nih.govresearchgate.netrsc.org The trimethylsilyl group can be retained in the product, offering a handle for further synthetic manipulations, or removed to yield the free propargyl alcohol or amine. This approach allows for the synthesis of a diverse range of chiral building blocks for the construction of complex, stereochemically defined molecules.

Innovations in Catalytic Systems

Recent innovations in catalysis have focused on the development of more sustainable, efficient, and selective methods for chemical synthesis. The use of earth-abundant metals and the design of sophisticated ligand systems are key aspects of this endeavor.

Exploitation of Zinc as a Sustainable and Earth-Abundant Catalyst

Zinc is an attractive metal for catalysis due to its low cost, low toxicity, and high natural abundance compared to precious metals like palladium and platinum. While traditionally used in stoichiometric amounts as a reagent, there is a growing interest in utilizing zinc compounds as catalysts for a variety of organic transformations. nih.govsemanticscholar.orgresearchgate.net

Zinc-based catalysts have shown activity in reactions such as hydroalkoxylation and hydroamination of alkynes, providing an atom-economical route to vinyl ethers and enamines. nih.govacs.orgnih.govmdpi.comnih.govresearchgate.net The Lewis acidic nature of zinc(II) can activate the alkyne towards nucleophilic attack. While specific examples of catalysis directly employing ((trimethylsilyl)ethynyl)zinc complexes are not widespread, the fundamental reactivity of zinc alkynylides suggests their potential as intermediates in zinc-catalyzed processes. For instance, zinc triflate has been used as a catalyst for the silylation of terminal alkynes, a reaction that proceeds through a zinc acetylide intermediate. organic-chemistry.org This highlights the potential for developing catalytic cycles where a zinc alkynyl species, derived from a silylated alkyne, is a key intermediate.

Design of Ligand Systems for Enhanced Reactivity and Selectivity

The performance of a metal-based catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity, selectivity, and stability. sigmaaldrich.com In the context of organozinc chemistry, the design of new ligand systems is crucial for expanding the scope of zinc-mediated and zinc-catalyzed reactions.

For cross-coupling reactions, bidentate phosphine (B1218219) ligands have been shown to be highly effective in stabilizing the palladium or nickel catalyst and promoting the desired bond formation. sigmaaldrich.compsu.edursc.org The choice of ligand can influence the rate of transmetalation from zinc to the transition metal and the subsequent reductive elimination step.

In asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of stereocontrol. The development of modular and tunable ligand scaffolds allows for the rapid optimization of catalysts for specific transformations. Supramolecular approaches, where non-covalent interactions are used to assemble bidentate ligands from monodentate precursors, offer a novel strategy for creating diverse and effective ligand libraries. psu.edursc.org While not specifically demonstrated with (trimethylsilyl)ethynylzinc chloride, the principles of ligand design are broadly applicable and will undoubtedly play a key role in unlocking the full synthetic potential of this and other organozinc reagents.

Emerging Research Avenues

The field of organozinc chemistry continues to evolve, with new reagents, reactions, and concepts constantly emerging. For derivatives of ethynyl(trimethyl)silane, several exciting research avenues can be envisioned.

One promising area is the development of novel zinc-catalyzed multicomponent reactions that utilize silylated alkynes as key building blocks. Such reactions would allow for the rapid construction of molecular complexity from simple starting materials in a single step. Furthermore, the exploration of dual catalytic systems, where a zinc catalyst works in concert with another transition metal or organocatalyst, could lead to novel and highly selective transformations.

The synthesis and catalytic application of well-defined zinc alkynyl complexes is another area of interest. semanticscholar.orgresearchgate.netmdpi.com By studying the structure and reactivity of these complexes, a deeper understanding of the mechanisms of zinc-catalyzed reactions can be gained, which in turn will facilitate the rational design of more efficient catalysts. Additionally, the unique properties of silylated alkynylzinc reagents could be exploited in materials science for the synthesis of novel organic electronic materials and polymers. As our understanding of the fundamental chemistry of these versatile reagents grows, so too will their application in solving challenging synthetic problems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorozinc(1+);ethynyl(trimethyl)silane
Reactant of Route 2
Reactant of Route 2
Chlorozinc(1+);ethynyl(trimethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.